![molecular formula C11H19NO2 B13319304 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-azaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for 8-Methyl-2-azaspiro[4 the bulk manufacturing process typically involves large-scale synthesis using commercially available reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbon atoms adjacent to the nitrogen atom in the spiro structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a scaffold in drug discovery due to its rigid and unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the FGFR4 enzyme, which plays a role in cell signaling and cancer progression . The compound’s spiro structure allows it to fit into the active sites of enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms in the spiro structure, leading to different chemical properties.
Uniqueness
8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of a spiro structure with a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
8-methyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-8-2-4-11(5-3-8)7-12-6-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
IKRBJPRJJNGXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


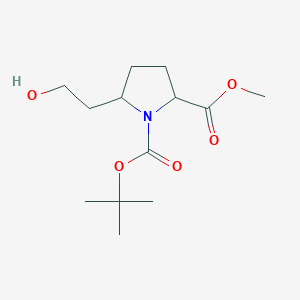
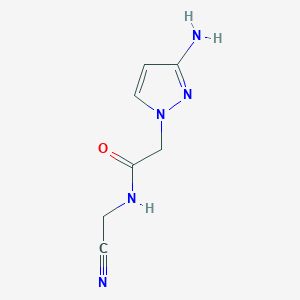
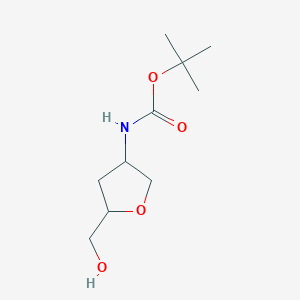
![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
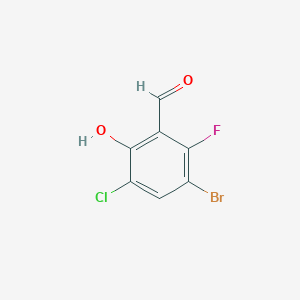
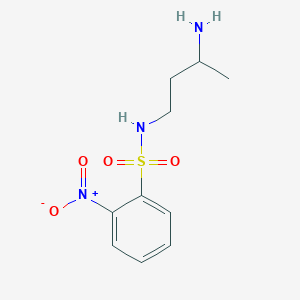
![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
amine](/img/structure/B13319251.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)
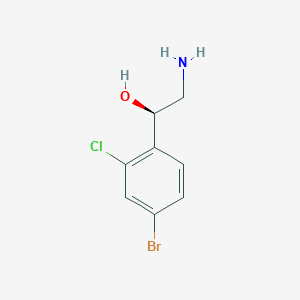

![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)

